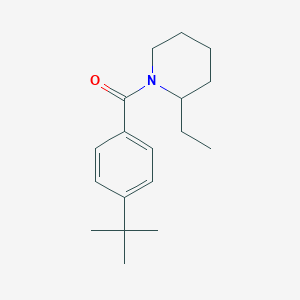

1-(4-tert-butylbenzoyl)-2-ethylpiperidine

Übersicht

Beschreibung

“1-(4-tert-butylbenzoyl)-2-ethylpiperidine” is a chemical compound that is likely derived from 4-tert-butylbenzoyl chloride . The 4-tert-butylbenzoyl chloride is used as a reactant in the preparation of multi-branched structures based on triphenylamine for enhanced two-photon absorption .

Synthesis Analysis

The synthesis of 4-tert-butylbenzoyl chloride, a potential precursor to “1-(4-tert-butylbenzoyl)-2-ethylpiperidine”, involves a method that includes weighing a certain amount of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid, and mixing the raw materials with stirring . The conversion rate of the reaction is high and is about 50 to 60 percent .Molecular Structure Analysis

The molecular formula of 4-tert-butylbenzoyl chloride is C11H13ClO . It has a molecular weight of 196.67 .Physical And Chemical Properties Analysis

4-tert-Butylbenzoyl chloride has a melting point of 177.5-179 °C, a boiling point of 135 °C at 20 mmHg, and a density of 1.007 g/mL at 25 °C . It is a clear colorless to very slightly yellow liquid .Wissenschaftliche Forschungsanwendungen

- Bipolar Systems : 4-tert-butylbenzoyl chloride is employed in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems . These systems contain 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . Researchers explore these materials for their potential in organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices .

- Oxadiazole Derivatives : The compound is also used to prepare 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole . This derivative exhibits fluorescent properties and can serve as a fluorescent probe in biological studies or as a dye in materials science .

- Researchers investigate the photochemical behavior of 4-tert-butylbenzoyl chloride and its derivatives. Understanding their excited-state properties can lead to applications in photoresponsive materials and light-triggered reactions .

- While not a direct application, the compound’s structural motifs may inspire the design of novel pharmaceutical agents . Medicinal chemists explore similar aromatic systems for their potential as enzyme inhibitors , antioxidants , or anticancer agents .

- Incorporating 4-tert-butylbenzoyl chloride into polymer backbones can lead to materials with tailored properties. Researchers study these polymers for applications such as drug delivery , coatings , or nanocomposites .

- In formulations, this compound can act as a photostability enhancer for light-sensitive compounds. It helps protect active ingredients in pharmaceuticals, cosmetics, and other products from degradation due to UV exposure .

Materials Science and Organic Synthesis

Fluorescent Dyes and Probes

Photophysics and Photochemistry

Drug Discovery and Medicinal Chemistry

Polymer Chemistry

Photostability Enhancers

Safety and Hazards

Zukünftige Richtungen

There are several future directions for the study of compounds related to “1-(4-tert-butylbenzoyl)-2-ethylpiperidine”. One direction is to further elucidate its mechanism of action and its potential as an HDAC inhibitor . Another direction is to study its potential applications in other diseases such as neurodegenerative diseases and autoimmune diseases . Additionally, further studies are needed to determine its safety and efficacy in vivo .

Wirkmechanismus

Target of Action

A structurally similar compound, (2s,4s,5r)-1-(4-tert-butylbenzoyl)-2-isobutyl-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylic acid, targets the genome polyprotein and rna-dependent rna-polymerase of the hepatitis c virus .

Biochemical Pathways

Given its potential targets, it may affect the replication process of the hepatitis c virus .

Result of Action

Based on its potential targets, it may inhibit the replication of the hepatitis c virus .

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c1-5-16-8-6-7-13-19(16)17(20)14-9-11-15(12-10-14)18(2,3)4/h9-12,16H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZJSYLBARBWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B3855916.png)

![3-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B3855924.png)

![5-anilino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855954.png)

![N-[(5-tert-butyl-2-thienyl)methyl]acetamide](/img/structure/B3855978.png)

![1-(4-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855993.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3856020.png)